

# Long-Acting HIV-1 Therapies: A Comparative Analysis of Lenacapavir and Cabotegravir Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | RS-0466  |           |
| Cat. No.:            | B1680041 | Get Quote |

In the rapidly evolving landscape of HIV-1 treatment, long-acting antiretroviral agents are at the forefront, offering the potential to improve adherence and quality of life for people living with HIV. This guide provides a detailed comparison of two prominent long-acting therapies: Lenacapavir, a first-in-class capsid inhibitor, and Cabotegravir, an integrase strand transfer inhibitor. The comparison focuses on their efficacy, mechanisms of action, and the experimental designs of their pivotal clinical trials.

## **Comparative Efficacy**

Direct head-to-head clinical trials comparing the efficacy of Lenacapavir and Cabotegravir for the treatment of HIV-1 infection are not yet available. However, data from their respective key clinical trials provide a basis for understanding their individual performance in different patient populations.

### **Lenacapavir Efficacy Data**

Lenacapavir has been evaluated in heavily treatment-experienced (HTE) individuals with multidrug resistant HIV-1 in the CAPELLA trial, and in treatment-naïve individuals in the CALIBRATE trial.

Table 1: Efficacy of Lenacapavir in Key Clinical Trials



| Trial                  | Patient<br>Population                | N   | Primary<br>Endpoint                                                                      | Key<br>Efficacy<br>Results                                                                                                                                                                                                                                 | Citation(s)  |
|------------------------|--------------------------------------|-----|------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| CAPELLA<br>(Phase 2/3) | Heavily<br>Treatment-<br>Experienced | 72  | Virologic Response (≥0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at Day 15) | 88% of participants receiving Lenacapavir achieved the primary endpoint vs. 17% on placebo. At Week 52, 83% of participants receiving Lenacapavir in combination with an optimized background regimen achieved an undetectable viral load (<50 copies/mL). | [1][2][3]    |
| CALIBRATE<br>(Phase 2) | Treatment-<br>Naïve                  | 182 | Virologic Suppression (HIV-1 RNA <50 copies/mL at Week 54)                               | At Week 54, virologic suppression was achieved in 90% of participants receiving subcutaneou                                                                                                                                                                | [1][4][5][6] |



S

Lenacapavir

in

combination

with F/TAF,

and 85% in

those

receiving oral

Lenacapavir

with F/TAF.

### **Cabotegravir Efficacy Data**

Cabotegravir, in combination with Rilpivirine, has been studied as a long-acting injectable regimen for maintaining virologic suppression in the ATLAS and FLAIR trials.

Table 2: Efficacy of Cabotegravir + Rilpivirine in Key Clinical Trials



| Trial              | Patient<br>Population                                             | N   | Primary<br>Endpoint                                                               | Key<br>Efficacy<br>Results                                                                                                                                                                                                                                                                     | Citation(s)     |
|--------------------|-------------------------------------------------------------------|-----|-----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| ATLAS<br>(Phase 3) | Virologically<br>Suppressed<br>(on stable<br>oral ART)            | 616 | Virologic<br>Non-<br>Inferiority<br>(HIV-1 RNA<br>≥50<br>copies/mL at<br>Week 48) | The long- acting injectable regimen was non-inferior to continuing a daily oral regimen, with 1.6% in the Cabotegravir + Rilpivirine group and 1.0% in the oral therapy group having HIV-1 RNA ≥50 copies/mL at Week 48. At 96 weeks, 97% in the long-acting arm had HIV- 1 RNA <50 copies/mL. | [7][8]          |
| FLAIR<br>(Phase 3) | Virologically Suppressed (after 20- week induction with oral ART) | 566 | Virologic Non- Inferiority (HIV-1 RNA ≥50 copies/mL at Week 48)                   | The injectable regimen was non-inferior to continuing a daily oral three-drug regimen. At                                                                                                                                                                                                      | [9][10][11][12] |



Week 96, 3% of participants in each arm had HIV-1 RNA ≥50 copies/mL.

### **Mechanisms of Action**

Lenacapavir and Cabotegravir inhibit HIV-1 replication through distinct mechanisms, targeting different stages of the viral lifecycle.

### **Lenacapavir: HIV-1 Capsid Inhibition**

Lenacapavir is a first-in-class capsid inhibitor that interferes with multiple essential steps of the viral lifecycle.[13][14][15] It binds directly to the interface between HIV-1 capsid protein (p24) subunits, disrupting the structure and function of the viral capsid.[14][16] This multi-stage inhibition includes:

- Nuclear Uptake: Lenacapavir over-stabilizes the capsid, preventing the proper release of its
  contents and blocking the transport of the viral pre-integration complex into the nucleus.[13]
  [14][15]
- Virus Assembly and Release: It interferes with the assembly of new virions.[13][15]
- Capsid Core Formation: The drug disrupts the normal formation of the capsid core, leading to the production of non-infectious viral particles.[15][17]





Click to download full resolution via product page

Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.

### **Cabotegravir: Integrase Strand Transfer Inhibition**

Cabotegravir is an integrase strand transfer inhibitor (INSTI).[18][19][20] Its mechanism of action is to block the HIV integrase enzyme, which is essential for the virus to integrate its genetic material into the DNA of the host cell.[18][19][20] By preventing this integration, Cabotegravir halts the replication of the virus and its further spread.[18][21]



Click to download full resolution via product page



**Caption:** Cabotegravir's inhibition of HIV-1 integrase.

# Experimental Protocols CAPELLA Trial (Lenacapavir)

The CAPELLA trial is a Phase 2/3, double-blind, placebo-controlled global multicenter study.[1]

- Objective: To evaluate the antiviral activity of Lenacapavir in heavily treatment-experienced people with multi-drug resistant HIV-1 infection.[1][3]
- Design: Participants with multi-class HIV-1 drug resistance and a detectable viral load on a
  failing regimen were randomized (2:1) to receive oral Lenacapavir or placebo for 14 days, in
  addition to their failing regimen (functional monotherapy).[1][3] Following this period,
  participants in the Lenacapavir group received subcutaneous Lenacapavir every six months
  in combination with an optimized background regimen.[1][3]
- Primary Endpoint: The proportion of participants achieving a viral load reduction of at least 0.5 log10 copies/mL from baseline at the end of the 14-day functional monotherapy period.
   [1]



Click to download full resolution via product page

Caption: Workflow of the CAPELLA clinical trial.

### **ATLAS Trial (Cabotegravir + Rilpivirine)**

The ATLAS trial is a Phase 3, randomized, open-label, multicenter, non-inferiority study.[7]

Objective: To assess the efficacy and safety of switching to a long-acting injectable regimen
of Cabotegravir and Rilpivirine compared to continuing a standard oral antiretroviral therapy



in virologically suppressed adults with HIV-1.[7]

- Design: Participants who were virologically suppressed on a stable daily oral antiretroviral regimen were randomized (1:1) to either switch to monthly intramuscular injections of Cabotegravir and Rilpivirine or continue their oral regimen.[7]
- Primary Endpoint: The proportion of participants with a plasma HIV-1 RNA level of 50 copies/mL or higher at Week 48.[7]



Click to download full resolution via product page

Caption: Workflow of the ATLAS clinical trial.

# Resistance Profiles Lenacapavir Resistance

Resistance to Lenacapavir is associated with mutations in the HIV-1 capsid (CA) gene.[22][23] Key resistance-associated mutations (RAMs) include L56I, M66I, Q67H, K70N, N74D/S, and T107N.[22][23] The emergence of these mutations has been observed in the context of functional Lenacapavir monotherapy.[24] Importantly, there is no cross-resistance between Lenacapavir and other existing antiretroviral classes.[14][22]

### **Cabotegravir Resistance**

Resistance to Cabotegravir can emerge through mutations in the HIV-1 integrase gene.[25][26] While Cabotegravir has a high barrier to resistance, virologic failure, though rare, can lead to the selection of INSTI resistance mutations.[25][27] The presence of certain baseline polymorphisms, such as L74I, particularly in specific HIV-1 subtypes, may increase the risk of treatment failure.[26][28]



### Conclusion

Lenacapavir and Cabotegravir represent significant advancements in long-acting HIV-1 treatment, each with a unique mechanism of action and proven efficacy in distinct clinical settings. Lenacapavir, with its novel capsid inhibition and potential for twice-yearly dosing, offers a new option for heavily treatment-experienced individuals and is being explored for treatment-naïve populations. Cabotegravir, as part of a complete long-acting injectable regimen with Rilpivirine, has demonstrated its efficacy in maintaining virologic suppression for those already stable on oral therapy. The choice between these and other antiretroviral therapies will depend on individual patient characteristics, treatment history, resistance profiles, and patient preference. Future studies, including potential head-to-head comparisons, will further clarify the relative positioning of these important therapeutic agents.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. gilead.com [gilead.com]
- 2. Gilead's lenacapavir maintains high virologic suppression rates in trial [clinicaltrialsarena.com]
- 3. gilead.com [gilead.com]
- 4. Lenacapavir shows continued promise for first-line treatment and highly resistant HIV | aidsmap [aidsmap.com]
- 5. CROI 2022: Lenacapavir: 54 week results in treatment-naive participants of CALIBRATE study | HIV i-Base [i-base.info]
- 6. eatg.org [eatg.org]
- 7. Week 96 extension results of a Phase 3 study evaluating long-acting cabotegravir with rilpivirine for HIV-1 treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vocabria (cabotegravir) vs Sunlenca (lenacapavir) | Everyone.org [everyone.org]
- 9. Janssen Announces Results of Phase 3 Study Demonstrating the Safety and Efficacy of Long-Acting Injectable HIV Treatment Regimen of Rilpivirine And Cabotegravir through 96



#### Weeks [jnj.com]

- 10. Long-acting cabotegravir plus rilpivirine for treatment in adults with HIV-1 infection: 96week results of the randomised, open-label, phase 3 FLAIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. croiconference.org [croiconference.org]
- 12. corevih-bretagne.fr [corevih-bretagne.fr]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Lenacapavir Wikipedia [en.wikipedia.org]
- 15. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cabotegravir Wikipedia [en.wikipedia.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Cabotegravir: Uses, Dosage, Side Effects, Warnings Drugs.com [drugs.com]
- 21. youtube.com [youtube.com]
- 22. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor Lenacapavir After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Resistance following failure of injectable cabotegravir/rilpivirine may limit future treatment options | aidsmap [aidsmap.com]
- 26. 2022 Update of the Drug Resistance Mutations in HIV-1 PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Drug Resistance Mutations (DRMs) for Long-Acting Injectable Cabotegravir and Rilpivirine (CAB/RPV LAI) in the HIV-1 Subtype A6 Epidemic in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Acting HIV-1 Therapies: A Comparative Analysis of Lenacapavir and Cabotegravir Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1680041#compound-name-vs-alternative-compound-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com